molecular formula C8H7NOS B15359242 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one

2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one

Cat. No.: B15359242
M. Wt: 165.21 g/mol
InChI Key: FZBPEQSRFAIGPE-UHFFFAOYSA-N
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Description

2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound characterized by a fused thieno[2,3-C]pyridine ring system

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiophene derivatives and pyridine derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, halogenation, and subsequent functional group modifications.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the thieno[2,3-C]pyridine ring.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the ring system.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.

  • Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products include alcohols and amines.

  • Substitution products include various substituted thieno[2,3-C]pyridines.

  • Coupling products include biaryl compounds and heteroaryl-aryl compounds.

Scientific Research Applications

2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

  • Thieno[2,3-C]pyridine: A closely related compound with similar biological activity.

  • Thieno[3,2-d]pyrimidine:

  • Thieno[3,4-b]pyridine: A structurally similar compound used in various chemical syntheses.

Uniqueness: 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one stands out due to its specific substitution pattern and potential for diverse chemical transformations.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-methyl-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10)

InChI Key

FZBPEQSRFAIGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=O)NC=C2

Origin of Product

United States

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